Cas no 443292-16-8 ({2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine}-iron(II)-dichloride)
{2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine}-iron(II)-dichloride Chemical and Physical Properties
Names and Identifiers
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- {2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine}-iron(II)-dichloride
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- Inchi: 1S/C35H31N3.2ClH.Fe/c1-26(36-34-20-11-9-18-30(34)24-28-14-5-3-6-15-28)32-22-13-23-33(38-32)27(2)37-35-21-12-10-19-31(35)25-29-16-7-4-8-17-29;;;/h3-23H,24-25H2,1-2H3;2*1H;/q;;;+2/p-2/b36-26+,37-27+;;;
- InChI Key: VIWNHMUAYFZTKF-YSGHYYTASA-L
- SMILES: [Fe](Cl)Cl.N1C(=CC=CC=1/C(/C)=N/C1=CC=CC=C1CC1C=CC=CC=1)/C(/C)=N/C1=CC=CC=C1CC1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 41
- Rotatable Bond Count: 6
- Complexity: 730
- Topological Polar Surface Area: 37.6
{2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine}-iron(II)-dichloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB525631-50 mg |
{2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine}-iron(II)-dichloride; . |
443292-16-8 | 50mg |
€382.00 | 2023-06-14 | ||
| abcr | AB525631-50mg |
{2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine}-iron(II)-dichloride; . |
443292-16-8 | 50mg |
€382.00 | 2025-04-18 |
{2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine}-iron(II)-dichloride Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on {2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine}-iron(II)-dichloride
Compound CAS No. 443292-16-8: {2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine}-iron(II)-dichloride
The compound with CAS No. 443292-16-8, known as {2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine}-iron(II)-dichloride, is a coordination complex that has garnered significant attention in the fields of coordination chemistry and materials science. This compound is composed of an iron(II) center coordinated by a pyridine-based ligand and two chloride ions. The ligand itself is a derivative of pyridine, substituted at the 2 and 6 positions with ethyl groups that contain imino functionalities derived from N-2-benzylphenylimines.
The structure of this compound is highly symmetrical due to the placement of the substituents on the pyridine ring. The imino groups act as bidentate ligands, coordinating to the iron center through their nitrogen atoms. This arrangement creates a stable octahedral geometry around the iron atom, which is typical for many transition metal complexes. The presence of the benzylphenyl groups introduces steric bulk into the molecule, which can influence its electronic properties and reactivity.
Recent studies have focused on the magnetic properties of this compound, particularly its potential as a candidate for single-molecule magnet (SMM) applications. SMMs are materials that can maintain their magnetic state at zero field, which makes them promising for use in data storage technologies such as racetrack memory and quantum computing. The magnetic behavior of this compound is influenced by its low-spin configuration and the strong exchange interactions between the iron center and the ligand framework.
In addition to its magnetic properties, this compound has been investigated for its catalytic activity in various organic transformations. The iron center, being a transition metal, can act as a Lewis acid, facilitating bond formation and cleavage in substrates. Recent research has explored its potential as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura couplings, where it has shown moderate to high efficiency under mild conditions.
The synthesis of {2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine}-iron(II)-dichloride typically involves a two-step process: first, the preparation of the pyridine-based ligand through imine formation; second, its coordination with an iron(II) precursor in the presence of chloride ions. Optimization of reaction conditions, such as temperature and solvent choice, has been shown to significantly affect both yield and purity.
From an environmental standpoint, this compound exhibits low toxicity compared to other transition metal complexes due to its stable coordination environment and lack of labile ligands that could release free metal ions into solution. This makes it a safer option for applications in catalysis and materials science where environmental impact is a concern.
Looking ahead, ongoing research aims to modify the ligand structure further to enhance both the magnetic properties and catalytic efficiency of this compound. For instance, introducing electron-withdrawing or donating groups onto the benzylphenyl moieties could tune the electronic environment around the iron center, potentially leading to new functional properties.
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